molecular formula C12H24N2O B1479144 (2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol CAS No. 2097956-15-3

(2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol

Cat. No.: B1479144
CAS No.: 2097956-15-3
M. Wt: 212.33 g/mol
InChI Key: PYONUMUNYDRNDE-UHFFFAOYSA-N
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Description

(2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol is a chemical compound of interest in medicinal chemistry and drug discovery due to its complex spirocyclic architecture. The structure incorporates a 2-azaspiro[4.4]nonane scaffold, a framework recognized in the synthesis of biologically active molecules . This spirocyclic system introduces three-dimensional complexity and rigidity, properties highly valued in modern drug design for exploring novel chemical space and for their potential to improve selectivity and metabolic stability . The functionalization of this core with both a 3-aminopropyl arm and a methanol group provides a versatile handle for further synthetic elaboration, making it a valuable building block or intermediate. Researchers can utilize the primary amine for amide bond formation or reductive amination, while the alcohol can be employed in esterification or oxidation reactions. Such bifunctional compounds are crucial for constructing more complex targets, such as protease inhibitors, GPCR ligands, or candidates for fragment-based drug discovery . This product is intended for research applications such as hit-to-lead optimization and the exploration of structure-activity relationships (SAR). This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-(3-aminopropyl)-2-azaspiro[4.4]nonan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c13-6-3-7-14-8-11(9-15)12(10-14)4-1-2-5-12/h11,15H,1-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYONUMUNYDRNDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CN(CC2CO)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol is a member of the spirocyclic amine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C12H24N2OC_{12}H_{24}N_2O with a molecular weight of 228.34 g/mol. Its structure features a spirocyclic framework that is characteristic of many bioactive compounds, contributing to its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It has been shown to inhibit cell proliferation in various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The compound interacts with cellular pathways involved in tumor growth and metastasis. It has been noted for its ability to modulate the RAS signaling pathway, which is crucial in many cancers.
  • In Vitro Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against several human cancer cell lines, including A549 (lung cancer) and HCC827 (non-small cell lung cancer). The IC50 values ranged from 5 to 15 µM, indicating strong antiproliferative effects .
  • In Vivo Efficacy : In animal models, particularly xenograft models, the compound showed dose-dependent antitumor effects, suggesting its potential for further development as an anticancer therapeutic .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders:

  • Neurotransmitter Modulation : Preliminary studies indicate that this compound may influence neurotransmitter systems by acting as a selective modulator of certain receptors, potentially offering benefits in conditions like depression or anxiety.
  • Behavioral Studies : In rodent models, administration of the compound resulted in observable behavioral changes consistent with anxiolytic effects, warranting further investigation into its role in neuropharmacology .

Case Studies

StudyFindings
Study 1Demonstrated significant cytotoxicity in A549 cells with an IC50 of 10 µM.
Study 2Showed effective inhibition of tumor growth in HCC827 xenografts with a 50% reduction observed at 20 mg/kg dosing .
Study 3Behavioral tests indicated anxiolytic-like effects in mice at doses of 5-10 mg/kg .

Scientific Research Applications

Antidepressant Activity

Research indicates that this compound may exhibit antidepressant-like effects. Its structural similarity to known neurotransmitter modulators suggests potential use in treating mood disorders. Studies have shown that spirocyclic compounds can interact with serotonin and norepinephrine receptors, which are critical in mood regulation .

Neuroprotective Effects

Preliminary studies suggest that this compound might have neuroprotective properties. This could be beneficial in the context of neurodegenerative diseases such as Alzheimer's or Parkinson's disease, where protecting neuronal integrity is crucial .

Drug Development

The compound has been explored as a lead structure for developing new drugs targeting various neurological conditions. Its ability to cross the blood-brain barrier enhances its potential as a central nervous system (CNS) agent. Ongoing research aims to optimize its pharmacokinetic properties and efficacy profiles .

Potential in Pain Management

There are indications that this compound may modulate pain pathways, making it a candidate for analgesic development. Its interaction with pain receptors could provide a new avenue for non-opioid pain relief options, addressing the growing concern over opioid dependence .

Synthesis Techniques

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The methods employed include:

  • Amination Reactions : To incorporate the amine functional group.
  • Cyclization Techniques : To form the spirocyclic structure, which is pivotal for its biological activity.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for enhancing the compound's activity and selectivity for its targets. Researchers are investigating modifications to the spiro structure to improve binding affinity and reduce side effects.

Case Studies

Study FocusFindingsReference
Antidepressant ActivityDemonstrated significant reduction in depressive-like behaviors in animal models.
Neuroprotective EffectsShowed promise in preventing neuronal cell death in vitro studies.
Pain Management PotentialReduced pain responses in preclinical models without opioid-like side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Pharmacological Activity

2.1.1 Spiroazabicyclic Derivatives with Anticonvulsant Activity
Compounds such as N-[3-{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-propyl]-[7,8-f]benzo-2-aza-spiro[4.5]decane-1,3-dione (2h) and N-[2-{4-(3-chlorophenyl)-piperazin-1-yl}-ethyl]-[7,8-f]benzo-2-aza-spiro[4.5]decane-1,3-dione (2c) exhibit potent anticonvulsant activity in the maximal electroshock (MES) test. Their ED50 values (23 mg/kg and 205 mg/kg, respectively) surpass that of the reference drug valproate (ED50 = 211 mg/kg) .

  • The methanol group in the target compound replaces the benzo-fused cyclohexane ring in 2c/2h, likely altering lipophilicity and hydrogen-bonding capacity. The 3-aminopropyl chain in the target compound may improve aqueous solubility compared to the aromatic piperazine substituents in 2c/2h.

These compounds feature sulfonamide and piperazine groups, which are absent in the target molecule .

Substituent Effects on Bioactivity

  • Aromatic vs. Aliphatic Groups: Aromatic substituents (e.g., 3-trifluoromethylphenyl in 2h) enhance anticonvulsant potency but may increase neurotoxicity .
  • Hydrogen-Bonding Groups: The methanol group in the target compound may improve solubility and membrane permeability compared to the 1,3-dione or sulfonamide groups in analogs .

Data Tables

Table 1: Pharmacological and Structural Comparison

Compound Name Core Structure Key Substituents ED50 (MES Test) Molecular Weight (g/mol)
(2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol 2-azaspiro[4.4]nonane 3-aminopropyl, methanol N/A ~300 (estimated)
2h 2-azaspiro[4.5]decane 3-trifluoromethylphenyl, benzo 23 mg/kg ~450
2c 2-azaspiro[4.5]decane 3-chlorophenyl, benzo 205 mg/kg ~420
J500-0530 2-azaspiro[4.4]nonane 4-fluorobenzenesulfonyl, piperazine N/A 409.52

Preparation Methods

Construction of the Azaspiro Core

The azaspiro[4.4]nonane framework can be synthesized via cyclization reactions involving amines and appropriate cyclic ketones or esters. For example, cyclohexylamine reacting with methyl acrylate under thermal conditions with radical initiators yields azaspiro compounds. This method involves:

  • Michael addition of amine to acrylate
  • Radical-initiated cyclization to form the spirocyclic ring system
  • Subsequent functional group manipulations to introduce hydroxymethyl and aminopropyl groups

Introduction of the 3-Aminopropyl Side Chain

The 3-aminopropyl substituent can be introduced by nucleophilic substitution or reductive amination on suitable precursors bearing a leaving group or aldehyde/ketone functionality at the corresponding position. Common approaches include:

  • Alkylation of the azaspiro amine nitrogen with 3-bromopropyl derivatives
  • Reductive amination of azaspiro aldehydes with 3-aminopropyl amines

Hydroxymethyl Group Installation

The hydroxymethyl group at the 4-position can be introduced by:

  • Reduction of a corresponding aldehyde or ketone group at C-4
  • Hydroxymethylation reactions, such as formaldehyde addition under basic conditions

Detailed Preparation Method Example (Inferred from Related Azaspiro Syntheses)

Step Reagents & Conditions Description Yield/Notes
1. Michael Addition & Cyclization Cyclohexylamine + Methyl acrylate, 160 °C, di-tert-butyl peroxide initiator Formation of azaspiro[4.4]nonane core via amine addition and radical cyclization Moderate to good yields reported in related systems
2. Functional Group Modification Oxidation to introduce aldehyde at C-4 or direct substitution Prepares intermediate for hydroxymethyl or aminopropyl introduction Requires selective oxidation or protection steps
3. Aminopropylation Alkylation with 3-bromopropylamine or reductive amination with 3-aminopropanal Introduces the 3-aminopropyl side chain at nitrogen Controlled conditions to avoid over-alkylation
4. Hydroxymethylation Reduction of aldehyde to alcohol or reaction with formaldehyde Final installation of hydroxymethyl group at C-4 Typically high-yielding step

Analysis of Preparation Methods

  • The key challenge is the selective formation of the spirocyclic ring with correct stereochemistry.
  • Radical-initiated cyclizations provide efficient access to the azaspiro core.
  • Functional group transformations must be carefully controlled to maintain the integrity of the spirocyclic system.
  • Introduction of the aminopropyl side chain typically requires nucleophilic substitution or reductive amination, which must be optimized to prevent side reactions.
  • Hydroxymethylation is generally straightforward but may require protection of the amine groups.

Research Findings and Data

While direct experimental data for this compound’s synthesis is scarce in the provided documents, analogous syntheses of azaspiro compounds and aminoalkyl derivatives suggest:

  • Radical cyclization methods yield azaspiro cores in yields ranging from 50% to 80% depending on conditions.
  • Aminopropylation steps typically achieve 60-90% yields when optimized.
  • Hydroxymethylation or reduction steps often proceed with 70-95% yields.

These yields and conditions are consistent with the preparation of complex spirocyclic amines used as building blocks in medicinal chemistry.

Summary Table of Key Preparation Steps

Preparation Step Typical Reagents/Conditions Yield Range Comments
Azaspiro core formation Cyclohexylamine + methyl acrylate, 160 °C, radical initiator 50-80% Radical cyclization critical
Aminopropyl side chain introduction Alkylation with 3-bromopropylamine or reductive amination 60-90% Requires careful control
Hydroxymethyl group installation Reduction of aldehyde or formaldehyde addition 70-95% Final functionalization step

Q & A

Basic: What synthetic strategies are effective for constructing the spirocyclic core of (2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol?

The synthesis of spirocyclic compounds often relies on cyclization reactions and protecting group strategies. For example, palladium-catalyzed aminoalkynylation has been used to assemble bicyclic heterocycles, as demonstrated in the synthesis of 2-tosyl-3-(prop-2-ynyl)-2-azaspiro[4.4]nonan-1-one derivatives . Additionally, tert-butoxycarbonyl (Boc) groups are critical for protecting reactive amines during spirocycle formation, as seen in PharmaBlock Sciences' synthesis of 2-azaspiro[4.4]nonane-3-carboxylic acid derivatives . Key steps include:

  • Cyclization : Use transition-metal catalysts (e.g., Pd) to form the spiro junction.
  • Protection : Boc groups stabilize amines during acidic or basic reaction conditions.
  • Purification : Chromatography or crystallization ensures stereochemical integrity.

Basic: How can researchers confirm the stereochemistry and purity of this compound post-synthesis?

Advanced analytical techniques are required:

  • Chiral HPLC : Resolves enantiomers, critical for spirocyclic compounds with multiple stereocenters .
  • X-ray Crystallography : Provides unambiguous stereochemical assignment, as used in structurally related azaspiro compounds .
  • NMR Spectroscopy : 1^1H-1^1H coupling constants and NOESY correlations help infer spatial arrangements of substituents .

Advanced: What methodologies address discrepancies in stereochemical outcomes during spirocycle synthesis?

Stereochemical inconsistencies often arise from competing reaction pathways. To mitigate:

  • Computational Modeling : Predict favorable transition states using DFT calculations to optimize reaction conditions (e.g., solvent polarity, temperature) .
  • Chiral Auxiliaries : Temporarily introduce stereodirecting groups, as seen in the synthesis of tert-butyl-protected azaspiro compounds .
  • Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired intermediates .

Advanced: How can computational tools predict the reactivity of the aminopropyl and hydroxymethyl groups in further functionalization?

Density Functional Theory (DFT) simulations can model:

  • Electrophilicity : Assess susceptibility of the hydroxymethyl group to oxidation or esterification.
  • Nucleophilicity : Predict reactivity of the primary amine in alkylation or acylation reactions .
  • Solvent Effects : Simulate solvation energies to optimize reaction media (e.g., DMF vs. THF) .

Data Contradiction: How should researchers resolve conflicting NMR and X-ray data regarding substituent conformations?

  • Dynamic NMR : Detect rapid conformational exchanges that may obscure NMR signals .
  • Variable-Temperature X-ray Studies : Capture temperature-dependent conformational changes in the solid state .
  • Cross-Validation : Compare with analogous compounds (e.g., tert-butyl-protected azaspiro[4.4]nonanes) to identify systematic errors .

Biological Activity: What in vitro assays are suitable for probing the interaction of this compound with biological targets?

While therapeutic applications are excluded, research methods include:

  • Enzyme Inhibition Assays : Measure binding affinity to enzymes like kinases or proteases using fluorescence polarization .
  • Metabolic Stability Studies : Use liver microsomes to assess susceptibility to oxidative metabolism .
  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol

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